molecular formula C7H8BFO3 B1307766 2-Fluoro-5-methoxyphenylboronic acid CAS No. 406482-19-7

2-Fluoro-5-methoxyphenylboronic acid

Cat. No.: B1307766
CAS No.: 406482-19-7
M. Wt: 169.95 g/mol
InChI Key: IPTZOWYBCLEBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula FC6H3(OCH3)B(OH)2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxyphenylboronic acid typically involves the borylation of 2-fluoro-5-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
2-Fluoro-5-methoxyphenylboronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound acts as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the fluorine and methoxy substituents, enhance its reactivity in these reactions .

Pharmaceutical Development

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit cell growth in various cancer cell lines, including breast and colon cancers. The compound induces apoptosis through the activation of caspase pathways, making it a potential candidate for targeted cancer therapies .

Bioconjugation
This compound is also utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to therapeutic agents. This capability enhances the delivery and efficacy of drugs, particularly in cancer treatment where targeted delivery is crucial .

Sensor Technology

This compound is employed in the development of chemical sensors for detecting specific biomolecules. Its ability to form stable complexes with diols makes it useful in medical diagnostics, enhancing the sensitivity and specificity of detection methods compared to traditional approaches .

Material Science

The compound's unique properties are explored in material science for creating advanced materials with enhanced mechanical strength and conductivity. Research is ongoing into its application in polymers and electronic components, where its chemical characteristics can be leveraged to improve performance .

Anticancer Activity

A study evaluated the effectiveness of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and colon cancer models, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Colon Cancer20Activation of caspase pathways

Antibacterial Properties

Research on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)Growth Inhibition (%)
Staphylococcus aureus5085
Escherichia coli7570

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-methoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can modulate the electronic properties of the phenyl ring, making it a versatile reagent in organic synthesis .

Biological Activity

2-Fluoro-5-methoxyphenylboronic acid (CAS No. 406482-19-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group on the phenyl ring, contributing to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C7H8BFO3, with a molecular weight of 169.95 g/mol. Below is a summary of its chemical properties:

PropertyValue
CAS Number406482-19-7
Molecular FormulaC7H8BFO3
Molecular Weight169.95 g/mol
AppearanceWhite to pale yellow crystalline powder
Storage Conditions2-10 °C

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study highlighted the ability of boronic acids to inhibit proteasome activity, leading to cell cycle arrest in cancer cells. Specifically, compounds similar to this compound have shown effectiveness in halting the G2/M phase transition in various cancer cell lines, including U266 cells .

Antibacterial Activity

Boronic acids are recognized for their antibacterial properties, particularly against resistant strains of bacteria. In vitro studies demonstrated that derivatives of boronic acids can act as inhibitors of class C β-lactamases, enzymes responsible for antibiotic resistance. The introduction of substituents like methoxy and fluoro groups enhances the binding affinity to these enzymes, making compounds like this compound potential candidates for developing new antibiotics .

Antiviral Activity

The antiviral potential of boronic acids has also been explored. For instance, certain derivatives have shown inhibitory effects on HIV replication by acting as competitive inhibitors of HIV protease. The structural modifications in compounds like this compound may enhance their efficacy against viral targets .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with serine residues in target proteins. This interaction leads to the inhibition of enzymatic activity in various pathways, including those involved in apoptosis and inflammation .

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of boronic acids for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range against several cancer cell lines, suggesting potent anticancer activity .
  • Antibacterial Action : Research conducted on boronic acid derivatives demonstrated significant inhibitory constants (Ki) against β-lactamases, with values as low as 0.004 µM for certain compounds. These findings underline the potential role of this compound in combating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-5-methoxyphenylboronic acid, and how can intermediates be optimized?

The compound is typically synthesized via electrophilic borylation or cross-coupling reactions. Key intermediates include halogenated precursors (e.g., 5-methoxy-2-fluorobromobenzene), which undergo Miyaura borylation using bis(pinacolato)diboron and palladium catalysts. Optimization involves controlling reaction temperature (60–80°C) and catalyst loading (e.g., Pd(dppf)Cl₂ at 2–5 mol%) to minimize side products . Purity is enhanced via recrystallization in ethanol/water mixtures or silica gel chromatography .

Q. How should researchers validate the purity of this compound post-synthesis?

Analytical techniques include:

  • ¹H/¹³C NMR : Confirm structural integrity by verifying peaks for fluorine-adjacent protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to achieve >97% purity thresholds .
  • Melting Point Analysis : Compare observed values (e.g., 194–196°C) to literature data .

Q. What storage conditions preserve the stability of this compound?

Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis and oxidation. Prolonged exposure to moisture or light degrades boronic acids into boroxines, reducing reactivity .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in Suzuki-Miyaura cross-couplings?

The electron-withdrawing fluorine group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the methoxy group may reduce coupling efficiency with bulky aryl halides. Use Pd(OAc)₂ with SPhos ligands to improve yields (70–85%) in THF/water systems .

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound?

Discrepancies often arise from solvent polarity, base selection, or competing protodeboronation. For example:

  • Base Optimization : K₂CO₃ in dioxane/water (3:1) minimizes side reactions vs. stronger bases like NaOH .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase protodeboronation at >80°C .

Q. What strategies mitigate isomer formation during synthesis?

Isomers (e.g., 3-fluoro-5-methoxy derivatives) form via electrophilic aromatic substitution side reactions. Mitigation strategies include:

  • Directed ortho-Metalation : Use LDA to regioselectively deprotonate the methoxy-substituted position before borylation .
  • Low-Temperature Conditions : Maintain reactions at –20°C to suppress kinetic isomerization .

Q. Methodological Notes

  • Cross-Referencing Data : Compare NMR shifts and HPLC retention times with structurally similar compounds (e.g., 4-Fluoro-3-methoxyphenylboronic acid, CAS 854778-31-7) to validate analytical results .
  • Safety Protocols : Use PPE (nitrile gloves, goggles) and work in fume hoods due to skin/eye irritation risks .

Properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTZOWYBCLEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400047
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406482-19-7
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406482-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methoxyphenylboronic acid
Reactant of Route 2
2-Fluoro-5-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.